SU16f is a potent and selective inhibitor of platelet-derived growth factor receptor beta (PDGFRβ). [, , , ] It acts by competitively binding to the ATP-binding site of PDGFRβ, effectively blocking the downstream signaling pathways. [, ] This inhibitory activity makes SU16f a valuable tool in investigating the role of PDGFRβ in various biological processes and disease models. Notably, it has been extensively studied in the context of spinal cord injury (SCI) and its role in fibrotic scar formation. [, , , ]
SU16f exerts its biological effects by selectively inhibiting PDGFRβ. [, , , ] It achieves this by competitively binding to the intracellular ATP-binding site of the receptor. [, ] This binding event prevents PDGFRβ from being activated by its natural ligands, platelet-derived growth factors (PDGFs). As a result, downstream signaling cascades initiated by PDGFRβ activation are effectively blocked.
SU16f has shown significant promise in preclinical studies investigating spinal cord injury (SCI). [, , , ] It has been demonstrated to:
Inhibit fibrotic scar formation: By blocking PDGFRβ signaling, SU16f effectively reduces the migration and proliferation of PDGFRβ+ pericytes, which are key players in the formation of the fibrotic scar that hinders axon regeneration after SCI. [, , , ]
Promote axon regeneration: The reduction in fibrotic scar formation creates a more permissive environment for axon regeneration, potentially leading to improved functional recovery after SCI. [, , , ]
Improve locomotor function: Studies have reported that treatment with SU16f after SCI leads to enhanced locomotor function recovery in animal models. [, , , ]
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4